Palmatoside G
Description
Properties
CAS No. |
105597-95-3 |
|---|---|
Molecular Formula |
C25H32O10 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2S,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione |
InChI |
InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15-,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1 |
InChI Key |
YROXDMYKXGMKSM-YUOSKFACSA-N |
SMILES |
CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Clerodane Diterpenoids
Palmatoside G belongs to the clerodane furanoditerpenoid class, characterized by a fused furan ring and a glucosyl substitution. Key structural analogs include:
Jateorin and Isojateorin
- Jateorin: A clerodane diterpenoid lacking the glucosyl group, isolated from Tinospora cordifolia. It exhibits anti-inflammatory and anticancer activities .
- Isojateorin: The 12-epimer of jateorin, differing in stereochemistry at C-12. Both compounds share the same diterpenoid core but diverge in biological efficacy due to spatial orientation .
| Compound | Molecular Formula | Structural Features | Key Differences |
|---|---|---|---|
| This compound | C25H32O10 | Glucosylated clerodane furanoditerpenoid | Contains β-D-glucopyranoside moiety |
| Jateorin | C20H24O5 | Non-glycosylated clerodane diterpenoid | Lacks sugar substitution |
| Columbin | C20H22O6 | Furanoditerpenoid with lactone ring | Features a lactone instead of glucoside |
Functional Comparison with Glycosylated Analogs
This compound’s glycosylation distinguishes it from both flavonoid glycosides (e.g., Palmatoside A–C) and other diterpenoid derivatives:
Palmatoside A–C
- Source : Kaempferol glycosides from Neocheiropteris palmatopedata (Polypodiaceae) .
- Structure: Feature 4,4-dimethyl-3-oxobutoxy and acetylated glucose substitutions, unlike this compound’s diterpenoid backbone .
- Bioactivity : Inhibit NF-κB (IC50: 15.7–24.1 μM) and COX-1 (52% inhibition at 10 μg/mL), highlighting their anti-inflammatory roles .
Tinocordiside and Tinocordifolioside
- Source: Tinospora cordifolia .
- Structure: Diterpenoid glycosides with distinct sugar linkages and aglycone configurations.
- Bioactivity : Neuroprotective and anticancer effects, contrasting with this compound’s antiviral focus .
Antiviral Activity: Comparison with SARS-CoV-2 Inhibitors
This compound’s interaction with SARS-CoV-2 Mpro surpasses several reference drugs and analogs:
Research Implications and Limitations
- Structural Uniqueness: this compound’s glucosylation enhances solubility and target binding compared to non-glycosylated analogs like jateorin .
- Knowledge Gaps: In vivo efficacy and toxicity data for this compound remain unexplored, necessitating further preclinical validation .
Preparation Methods
Solvent Selection and Maceration
The initial step in isolating Palmatoside G involves extracting plant material using polar solvents. Methanol and ethanol (95%) are preferred due to their ability to solubilize glycosides while minimizing the co-extraction of non-polar contaminants. For example, a 95% ethanol extraction of Neocheiropteris palmatopedata roots yielded kaempferol glycosides through maceration over five days, followed by filtration and solvent evaporation. This method ensures high recovery of heat-sensitive compounds, as prolonged heating is avoided.
Partitioning with Immiscible Solvents
Crude extracts are typically partitioned between ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate glycosides from non-polar impurities. In one protocol, the ethanol extract of N. palmatopedata was suspended in water and sequentially extracted with EtOAc and n-BuOH. The n-BuOH layer, enriched with glycosides, was then evaporated to dryness. This step is critical for reducing the complexity of subsequent purification stages.
Chromatographic Purification Strategies
Silica Gel Column Chromatography
The dried n-BuOH extract is subjected to silica gel column chromatography using gradient elution with chloroform-methanol mixtures. For instance, a study isolating analogous glycosides employed a chloroform-methanol gradient (95:5 to 70:30) to fractionate compounds based on polarity. Fractions containing this compound are identified via thin-layer chromatography (TLC) using silica gel GF254 plates and visualized under UV light at 254 nm.
Sephadex LH-20 Gel Permeation
Further purification is achieved using Sephadex LH-20, a dextran-based gel that separates molecules by molecular size and hydrophobicity. A methanol-eluted Sephadex LH-20 column effectively resolves glycoside mixtures, as demonstrated in the isolation of palmatosides A–C from N. palmatopedata. This step removes residual pigments and low-molecular-weight contaminants.
Table 1: Chromatographic Conditions for this compound Isolation
| Step | Stationary Phase | Mobile Phase | Key Parameters |
|---|---|---|---|
| Initial Fractionation | Silica Gel | CHCl₃:MeOH (95:5 → 70:30) | Flow rate: 2 mL/min |
| Secondary Purification | Sephadex LH-20 | Methanol | Column dimensions: 2.5 × 60 cm |
Structural Elucidation and Analytical Validation
High-Resolution Mass Spectrometry (HRMS)
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is employed to determine the molecular formula. For this compound, the observed m/z 659.1592 [M + Na]⁺ corresponds to , confirming its molecular weight of 492.5 g/mol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) are critical for resolving the glycosidic linkage and aglycone structure. Key NMR signals for this compound include:
Table 2: Characteristic NMR Data for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-6 | 6.22 | Singlet | Aromatic proton |
| H-8 | 6.39 | Singlet | Aromatic proton |
| C=O | 172.9 | - | Carbonyl group |
| C-1'' | 100.3 | - | Anomeric carbon |
Optimization of Yield and Purity
Solvent-to-Material Ratio
A 10:1 (v/w) solvent-to-material ratio maximizes extraction efficiency without oversaturating the solvent. Studies on related glycosides show that lower ratios (<5:1) result in incomplete extraction, while higher ratios (>20:1) dilute the extract unnecessarily.
Temperature Control
Maintaining extraction temperatures below 40°C prevents thermal degradation of glycosides. For instance, room-temperature maceration over five days preserved the integrity of palmatosides A–C, whereas Soxhlet extraction at 60°C caused partial decomposition.
Challenges and Alternative Approaches
Co-Extraction of Analogous Compounds
This compound often co-elutes with structurally similar glycosides, necessitating iterative chromatographic steps. Reverse-phase HPLC with a C18 column and acetonitrile-water gradient (10–40% acetonitrile over 30 minutes) enhances resolution, though this method remains underutilized in published protocols.
Synthetic Routes
While natural extraction dominates current practices, synthetic approaches remain unexplored for this compound. Potential strategies could involve glycosylation of the benzochromenone aglycone using protected sugar donors, though this requires further research.
Q & A
Q. What are the standard methodologies for isolating and purifying Palmatoside G from natural sources?
Isolation typically involves solvent extraction followed by chromatographic techniques. For example, silica gel column chromatography with gradient elution (e.g., chloroform-methanol-water systems) is used for initial separation, while Sephadex LH-20 gel filtration refines purity . Yield optimization requires monitoring solvent ratios and flow rates. Evidence from fern-derived palmatosides (A-D) highlights yields of 0.4g crude extract reduced to 4mg pure compound after multi-step purification .
Q. How is the structural elucidation of this compound achieved?
Structural characterization relies on spectroscopic methods:
- 1H/13C NMR : Identifies glycosidic linkages, aglycone moieties, and stereochemistry. For instance, Palmatoside A’s NMR data revealed a β-D-glucopyranosyl group at C-7 .
- HRESIMS : Confirms molecular formulas (e.g., [M-H]⁻ ions at m/z 635.1629 for Palmatoside C) .
- UV-Vis and IR : Detects conjugated systems (e.g., aromatic rings in kaempferol derivatives) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Common assays include:
- NF-κB inhibition : Use TNF-α-stimulated HEK293 cells with luciferase reporters to measure IC50 values. Dose-response curves (0–100 μM) determine potency .
- Aromatase inhibition : 384-well plate assays with NADPH regeneration systems and fluorescent substrates (e.g., dibenzylfluorescein) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 calculations with 72-hour exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Cell line variability : Compare results across models (e.g., HEK293 vs. cancer-specific lines).
- Assay protocols : Standardize incubation times (e.g., 6 hours for NF-κB vs. 24 hours for cytotoxicity) .
- Compound stability : Perform HPLC stability tests under assay conditions (pH, temperature) . Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) are critical .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in signaling pathways?
- Pathway-specific reporters : Use luciferase constructs (e.g., NF-κB, MAPK) in stable cell lines .
- Knockdown/overexpression models : CRISPR-Cas9 or siRNA targeting candidate receptors (e.g., TLR4) to validate binding .
- Protein interaction assays : Co-IP or SPR to identify binding partners (e.g., IκB kinase) .
Q. How can researchers validate the specificity of this compound’s bioactivity in complex biological systems?
- Off-target profiling : Screen against unrelated enzymes (e.g., COX-2, P450 isoforms) .
- In vivo models : Zebrafish or murine studies to correlate in vitro findings with physiological effects .
- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway enrichment .
Q. What strategies improve the reproducibility of this compound’s synthesis and bioactivity data?
- Synthetic optimization : Document reaction conditions (e.g., temperature, catalyst) and characterize intermediates via TLC/GC-MS .
- Data transparency : Publish raw NMR spectra, chromatograms, and statistical code in supplementary materials .
- Collaborative validation : Cross-lab replication studies using shared protocols .
Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic potential?
- Metabolomics : Track this compound metabolites in biofluids (e.g., plasma, urine) using UPLC-QTOF-MS .
- Network pharmacology : Construct compound-target-disease networks via databases like STITCH or KEGG .
- CRISPR screens : Identify genetic modifiers of this compound sensitivity in genome-wide knockout libraries .
Data Analysis and Reporting
Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism .
- Error propagation : Calculate SEM for triplicate experiments and report 95% confidence intervals .
- Comparative statistics : Use Student’s t-test or Mann-Whitney U tests for group comparisons .
Q. How should researchers document this compound’s physicochemical properties for publication?
- Tables : Include molecular formula (C₃₀H₄₂O₁₃), molecular weight (634.65 g/mol), solubility (e.g., DMSO:PBS ratio), and spectral data (λmax, IR peaks) .
- Figures : Provide annotated chromatograms (HPLC purity ≥95%) and crystallography data (if available) .
- Supplementary files : Deposit raw NMR, MS, and bioassay datasets in repositories like Figshare or Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
